2-Benzyloxy-1-ethoxy-d5-pyrocatechol

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds closely related to "2-Benzyloxy-1-ethoxy-d5-pyrocatechol" often involves complex organic reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of various pyridine and pyrimidine derivatives showcases methodologies that could potentially be adapted for synthesizing the target compound (Hajam et al., 2021).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques (e.g., NMR, IR) play crucial roles in elucidating the molecular structure of organic compounds. Studies on similar compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide detailed insights into molecular conformations, bond lengths, and angles, which are critical for understanding the chemical behavior of the target molecule (Yeong et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, enabling a range of reactions including electrophilic substitution, nucleophilic addition, and redox reactions. For instance, palladium-catalyzed cascade reactions have been utilized to construct complex benzofuro[2,3-c]pyridine skeletons, demonstrating the synthetic versatility of related molecular frameworks (Xiong et al., 2019).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are integral to understanding the applicability of organic compounds. Crystal structure analysis provides insights into the intermolecular interactions and stability of compounds, crucial for materials science applications (Yeong et al., 2018).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO gap and molecular orbitals, can be studied through computational methods such as DFT to predict reactivity, stability, and optical properties. Such analyses have been conducted for compounds like 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, aiding in the design of molecules with desired chemical properties (Hajam et al., 2021).

Applications De Recherche Scientifique

Myocardial Perfusion Imaging with PET

2-Benzyloxy-1-ethoxy-d5-pyrocatechol derivatives, specifically 18F-labeled pyridaben analogs, have been synthesized and evaluated for their potential as myocardial perfusion imaging (MPI) agents for Positron Emission Tomography (PET). These compounds demonstrated high heart uptake and favorable heart-to-liver, heart-to-lung, and heart-to-blood ratios, making them promising candidates for MPI. Their potential utility was underlined by the clear cardiac PET images obtained in animal models, indicating their capacity to provide valuable insights into heart function and perfusion (Mou et al., 2012).

Organic Synthesis and Chemical Properties

The compound plays a crucial role in the synthesis of various organic molecules. It is involved in the formation of hydroxy-2-styrylchromones, a class of compounds that are synthesized by debenzylation of benzyloxy-2-styrylchromones, showcasing its versatility in organic synthesis. The process involved is characterized by specific reaction conditions and yields compounds with well-defined structures (Santos et al., 2003).

Photophysical and Photochemical Properties

The compound's derivatives are pivotal in understanding photophysical and photochemical properties essential for applications like Photodynamic Therapy (PDT). For instance, substituted zinc phthalocyanines, where 2-Benzyloxy-1-ethoxy-d5-pyrocatechol derivatives play a role, demonstrate high singlet oxygen and triplet quantum yields, which are crucial parameters for the efficacy of PDT agents (GÜrol et al., 2007).

Electroanalytic and Spectroscopic Properties

The derivatives of 2-Benzyloxy-1-ethoxy-d5-pyrocatechol are also essential in synthesizing materials with promising electrochromic and ion receptor properties. This includes applications in creating polymers with specific voltammetric responses and potential uses in metal recovery and ion sensors, illustrating the compound's role in developing advanced materials with tailored electroanalytic and spectroscopic properties (Mert et al., 2013).

Propriétés

IUPAC Name |

1-(1,1,2,2,2-pentadeuterioethoxy)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-16-14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODPBTDHZVQWMK-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

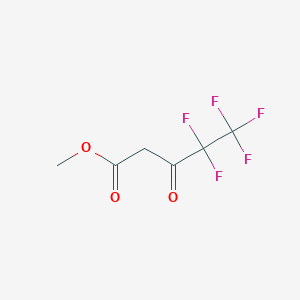

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556035 | |

| Record name | 1-(Benzyloxy)-2-[(~2~H_5_)ethyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-1-ethoxy-d5-pyrocatechol | |

CAS RN |

117320-29-3 | |

| Record name | 1-(Benzyloxy)-2-[(~2~H_5_)ethyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)

![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)